![molecular formula C8H14O2 B3270738 3-Ethyl-3-methylpentane-2,4-dione CAS No. 53315-94-9](/img/structure/B3270738.png)
3-Ethyl-3-methylpentane-2,4-dione
Overview
Description
Scientific Research Applications
Chemical Reactions and Mechanisms
3-Ethyl-3-methylpentane-2,4-dione (EPD) has been studied in various chemical reactions, such as nitrosation, a process where nitrite ions react with organic compounds. In a study by Iglesias (2013), the nitrosation of EPD in an aqueous acid medium was analyzed, revealing insights into reaction mechanisms and kinetics (Iglesias, 2013). Additionally, the keto-enol equilibrium of EPD has been examined to understand solvent effects on this equilibrium (Emsley & Freeman, 1987), which is critical in understanding the reactivity and stability of this compound in different environments (Emsley & Freeman, 1987).
Electronic and Molecular Structure
Research by Nuzhdin et al. (2007) explored the radical cations of various diketones, including EPD, using electron paramagnetic resonance (EPR) spectroscopy and density functional theory (DFT) calculations. This study provided insights into the electronic structures and properties of these compounds (Nuzhdin, Feldman, & Kobzarenko, 2007).
Organic Synthesis and Chemical Interactions
EPD plays a significant role in organic synthesis, as evidenced by the study of its reactions with the carbanions of pentane-2,4-dione by Butler, Calsy, and Glidewell (1988), proposing a mechanism involving formation of an adduct and subsequent reactions (Butler, Calsy, & Glidewell, 1988). Furthermore, Butler and George (1993) investigated the reaction of EPD with 5-aminolevulinic acid in acid solutions, leading to the formation of pyrroles and providing insights into cyclisation processes (Butler & George, 1993).
Material Science and Corrosion Inhibition
EPD derivatives have been investigated for their potential in material science applications, such as in the inhibition of copper corrosion in nitric acid solutions. Fiala et al. (2007) synthesized ketene dithioacetal derivatives of EPD and studied their efficiency in inhibiting copper corrosion, demonstrating the formation of protective films on copper surfaces (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-3-methylpentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(4,6(2)9)7(3)10/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUFLRCQSSONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678977 | |
Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53315-94-9 | |
Record name | 3-Ethyl-3-methylpentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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